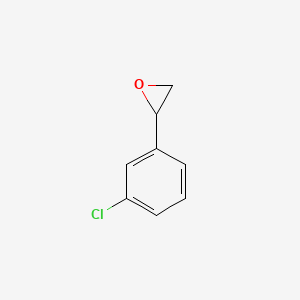
2-(3-氯苯基)环氧乙烷
描述
2-(3-Chlorophenyl)oxirane, also known as 3-Chlorooxirane or 3-Chlorooxiran, is an organic compound belonging to the oxirane family. It is an important precursor in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the manufacture of specialty chemicals such as dyes, resins, and pigments. It has been extensively studied for its potential applications in industry and research.
科学研究应用
合成和化学性质
苯基烷基环氧乙烷羧酸衍生物的合成: Eistetter 和 Wolf (1982) 合成了 2-(苯基烷基)环氧乙烷-2-羧酸,证明了它们在大鼠中显着的降血糖活性。具体而言,苯环上带有 Cl 或 CF3 取代基且链长为三到五个碳原子的化合物最有效 (Eistetter & Wolf, 1982)。
环氧乙烷衍生物的合成: Dotsenko 等人 (2007) 报道了通过氧化 (E)-3-(4-氯苯基)-2-氰丙-2-烯硫酰胺合成了 3-(4-氯苯基)环氧乙烷-2,2-二甲酰胺,表明环氧乙烷衍生物在化学合成中的多功能性 (Dotsenko 等人,2007)。
聚合和结构分析: Merlani 等人 (2015) 研究了 2-甲氧羰基-3-(3,4-二甲氧基苯基)环氧乙烷的聚合。他们证明了相邻单体单元的侧链甲氧羰基和 3,4-二甲氧基苯基基团可以形成杂π堆积结构,表明在材料科学中具有潜在应用 (Merlani 等人,2015)。
反应机理研究: Pérez-Casany 等人 (1998) 对硝酸根自由基与烯烃(包括环氧乙烷)的对流层反应机理进行了从头计算研究。这项研究有助于了解大气化学和环氧乙烷化合物的潜在环境影响 (Pérez-Casany 等人,1998)。
生物医学研究
脂肪酸氧化研究: Suzuki 等人 (1991) 探讨了 2-[5-(4-氯苯基)戊基]环氧乙烷-2-羧酸钠对来自过氧化物酶体疾病患者成纤维细胞中脂肪酸氧化的影响。他们的发现有助于了解过氧化物酶体疾病中的代谢途径 (Suzuki 等人,1991)。
氯丁二烯的分子毒理学: Munter 等人 (2007) 研究了氯丁二烯(与 (1-氯乙烯基)环氧乙烷相关的成分)的代谢和分子毒理学。这项研究对于了解氯丁二烯暴露的毒理学意义至关重要 (Munter 等人,2007)。
作用机制
Target of Action
Oxiranes, in general, are known to interact with various biological targets due to their reactive nature .
Mode of Action
2-(3-Chlorophenyl)oxirane, like other oxiranes, undergoes ring-opening reactions, which are commonly used in the synthesis of various compounds . The ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is a series of parallel consecutive stages: quaternization of tertiary amine by activated oxirane and carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
Oxiranes are known to participate in various biochemical reactions due to their reactivity .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
The reactivity of oxiranes suggests that they may have diverse effects depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Chlorophenyl)oxirane. For instance, the compound is stored at a temperature of 4 degrees Celsius , suggesting that temperature could affect its stability. Furthermore, the compound’s reactivity may be influenced by the pH and the presence of other reactive substances in the environment .
属性
IUPAC Name |
2-(3-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKRPGFBQGEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942899 | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)oxirane | |
CAS RN |
20697-04-5 | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20697-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-(epoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chloro-phenyl)-oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

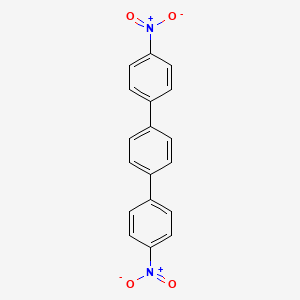
![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)
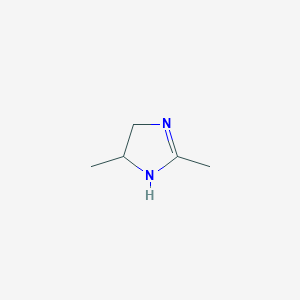
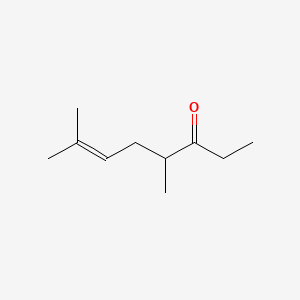

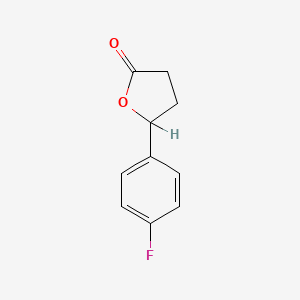

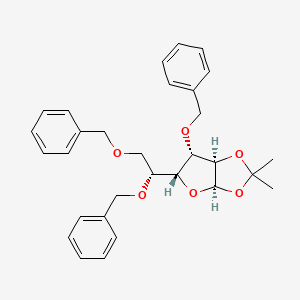
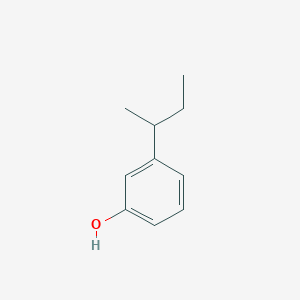
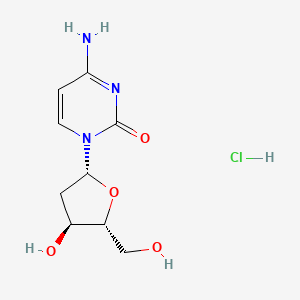
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-](/img/structure/B1581146.png)
